Tinuvin 123

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

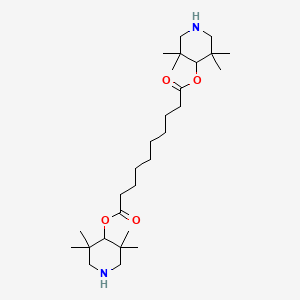

Low Molecular Weight Hindered Amine Light Stabilizers are chemical compounds containing an amine functional group. They are derivatives of 2,2,6,6-tetramethylpiperidine and are used as stabilizers in plastics and polymers to protect against light-induced degradation . These stabilizers are particularly effective in preventing the degradation of polymers caused by exposure to ultraviolet light.

Preparation Methods

Low Molecular Weight Hindered Amine Light Stabilizers are typically synthesized from 2,2,6,6-tetramethylpiperidine. The preparation involves the intercalation of the stabilizer into the interlayer region of Mg-Al layered double hydroxides via a co-precipitation method . Industrial production methods often involve the use of various catalysts and polymer additives to enhance the efficiency and stability of the final product .

Chemical Reactions Analysis

Low Molecular Weight Hindered Amine Light Stabilizers undergo several types of chemical reactions, including oxidation and reduction. They react with polymer peroxy radicals (ROO•) and alkyl polymer radicals (R•) formed by the reaction of the polymer and oxygen, preventing further radical oxidation . Common reagents used in these reactions include nitroxyl radicals and hydroxylamino ethers . The major products formed from these reactions are stabilized polymers with reduced degradation.

Scientific Research Applications

Low Molecular Weight Hindered Amine Light Stabilizers have a wide range of scientific research applications. In chemistry, they are used to stabilize polymers and prevent degradation. In biology and medicine, they are used in the development of materials that require long-term stability and resistance to light-induced degradation. In the industry, these stabilizers are used in the production of various plastic and polymer products, including automotive parts, packaging materials, and construction materials .

Mechanism of Action

The mechanism of action of Low Molecular Weight Hindered Amine Light Stabilizers involves the continuous and cyclic removal of free radicals produced by the photo-oxidation of the polymer . These stabilizers do not absorb ultraviolet radiation but act to inhibit degradation by reacting with polymer peroxy radicals and alkyl polymer radicals.

Comparison with Similar Compounds

Low Molecular Weight Hindered Amine Light Stabilizers are unique in their ability to provide long-term stabilization of polymers without being consumed in the process. Similar compounds include benzotriazoles, benzophenones, and organic nickel compounds, which are also used as light stabilizers but may not offer the same level of efficiency and longevity . Hindered benzoates are another alternative, but they often require combination with other stabilizers to achieve comparable performance .

Properties

Molecular Formula |

C28H52N2O4 |

|---|---|

Molecular Weight |

480.7 g/mol |

IUPAC Name |

bis(3,3,5,5-tetramethylpiperidin-4-yl) decanedioate |

InChI |

InChI=1S/C28H52N2O4/c1-25(2)17-29-18-26(3,4)23(25)33-21(31)15-13-11-9-10-12-14-16-22(32)34-24-27(5,6)19-30-20-28(24,7)8/h23-24,29-30H,9-20H2,1-8H3 |

InChI Key |

RWMYPXKVMUFMKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCC(C1OC(=O)CCCCCCCCC(=O)OC2C(CNCC2(C)C)(C)C)(C)C)C |

Synonyms |

is(2,2,6,6-tetramethyl-4-piperidinyl)sebacate bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate bis-TMP-10 BTMPS cpd Tinuvin 123 Tinuvin 770 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.